molecular formula C7H4BrClO B042548 4-Bromobenzoyl chloride CAS No. 586-75-4

4-Bromobenzoyl chloride

Cat. No.: B042548
CAS No.: 586-75-4
M. Wt: 219.46 g/mol
InChI Key: DENKGPBHLYFNGK-UHFFFAOYSA-N
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Description

4-Bromobenzoyl chloride is an organic compound with the molecular formula C7H4BrClO. It is a derivative of benzoyl chloride, where a bromine atom is substituted at the para position of the benzene ring. This compound is widely used in organic synthesis due to its reactivity and ability to form various derivatives.

Mechanism of Action

Target of Action

4-Bromobenzoyl chloride is a versatile reagent used in organic synthesis. Its primary targets are nucleophilic sites in organic molecules, such as the oxygen atom in alcohols or the nitrogen atom in amines .

Mode of Action

The compound interacts with its targets through a process known as acylation. In this reaction, the chloride ion is displaced by the nucleophile (e.g., an alcohol or amine), resulting in the formation of an ester or amide . This reaction is facilitated by the electron-withdrawing bromine atom on the benzene ring, which increases the electrophilicity of the carbonyl carbon .

Biochemical Pathways

For instance, it could modify proteins or other biomolecules, altering their function and potentially affecting downstream cellular pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of suitable transport mechanisms .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In a laboratory setting, it can be used to synthesize a variety of compounds, including HIV-1 protease inhibitors , oxazoles, and cyclohexanone derivatives . These compounds can have various biological effects, ranging from antiviral activity to analgesic and antimicrobial properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture, reacting with water to produce hydrochloric acid . Therefore, it must be stored in a dry environment . Additionally, its reactivity and stability can be affected by temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzoyl chloride can be synthesized through the reaction of 4-bromobenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the 4-bromobenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added. The mixture is heated to facilitate the reaction, producing this compound and releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient gas scrubbing systems to manage the by-products. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromobenzoyl group into aromatic compounds.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-bromobenzoic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under mild conditions, often in the presence of a base like pyridine to neutralize the HCl formed.

    Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) are used to facilitate the reaction.

    Hydrolysis: Water or aqueous solutions are used, and the reaction is typically carried out at room temperature.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    4-Bromobenzoylated Aromatic Compounds: Resulting from Friedel-Crafts acylation.

    4-Bromobenzoic Acid: Produced from hydrolysis.

Scientific Research Applications

4-Bromobenzoyl chloride is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including HIV-1 protease inhibitors.

    Industry: this compound is used in the production of polymers and materials with specific properties, such as enhanced adhesion and thermal stability.

Comparison with Similar Compounds

    Benzoyl Chloride: Lacks the bromine substituent and is less reactive in certain nucleophilic substitution reactions.

    4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of bromine, leading to differences in reactivity and the properties of the resulting products.

    4-Fluorobenzoyl Chloride: Features a fluorine atom, which affects the electronic properties and reactivity compared to 4-bromobenzoyl chloride.

Uniqueness: this compound is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The bromine substituent also affects the physical properties of the compound, such as its boiling and melting points, compared to its analogs.

Properties

IUPAC Name

4-bromobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4BrClO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENKGPBHLYFNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060412
Record name Benzoyl chloride, 4-bromo-
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Molecular Weight

219.46 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

586-75-4
Record name 4-Bromobenzoyl chloride
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Record name Benzoyl chloride, 4-bromo-
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Record name 4-Bromobenzoyl chloride
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Record name Benzoyl chloride, 4-bromo-
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Record name Benzoyl chloride, 4-bromo-
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Record name 4-bromobenzoyl chloride
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Synthesis routes and methods I

Procedure details

To a suspension of 4-bromobenzoic acid (3.30 g, 16.4 mmol) in anhydrous DCM (120 mL) was added oxalyl chloride (6.26 g, 49.3 mmol) dropwise at 0° C. followed by 3 drops of DMF. The resulting mixture was stirred at room temperature for 2 h. The mixture was then concentrated in vacuo to give 4-bromobenzoyl chloride as a yellow solid. The solid was dissolved in anhydrous THF (40 mL) and a solution of Preparation 3 tert-butyl (3R)-3-(isoquinolin-1-ylamino)piperidine-1-carboxylate (4.89 g, 14.9 mmol) in anhydrous THF (50 mL) was added. The resulting solution was treated with lithium bis(trimethylsilyl)amide (44.8 mL, 44.8 mmol, 1 M) dropwise at 0° C. The reaction mixture was stirred at room temperature overnight. The mixture was poured into water and extracted with EtOAc (4×100 mL). The combined organic layers were dried over Na2SO4, filtered, and the filtrate was concentrated under reduced pressure. The crude product was purified by silica gel chromatography eluting with a gradient of (0-25%) EtOAc/petroleum ether to afford the title compound (4.80 g, 63%) as a yellow solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4- bromobenzoic acid (0.113 moles) and thionyl chloride (45 ml) in carbon tetrachloride (100 ml) was heated at reflux for 3.5 hours. Solvent and excess thionyl chloride were removed under reduced pressure and the crude 4-bromobenzoyl chloride was used in subsequent reactions without further purification. ##STR6##
Quantity
0.113 mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

101 g (0.5 mol) of 4-bromobenzoic acid was refluxed in 73 cm3 (1.0 mol) of SOCl2 for 3 hours on a warm water bath. The excess SOCl2 was distilled off under reduced pressure on the warm water bath using an aspirator to yield 108 g (0.49 mol) of 4-bromobenzoic acid chloride.
Quantity
101 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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